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Compound of Interest |

2-Fluoro-5-iodo-N-
Compound Name:
methylbenzamide
CAS No.: 866683-76-3
Cat. No.: B2668916

The unambiguous determination of a molecular structure is foundational to all subsequent
research and development. For a molecule like 2-fluoro-5-iodo-N-methylbenzamide, which
contains multiple functionalities and substitution patterns, a single analytical technique is
insufficient. Our strategy relies on a synergistic workflow where each method provides a unique
and complementary piece of the structural puzzle. We begin with techniques that confirm the
molecular formula and key functional groups (Mass Spectrometry and Infrared Spectroscopy),
proceed to detailed mapping of the atomic framework and connectivity in solution
(Multidimensional NMR Spectroscopy), and culminate with the definitive determination of the
three-dimensional structure in the solid state (Single-Crystal X-ray Crystallography).
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Caption: Workflow for structure elucidation.

Molecular Identity and Properties

Before delving into experimental analysis, it is crucial to establish the theoretical properties of
the target compound.

Caption: Structure of 2-Fluoro-5-iodo-N-methylbenzamide.
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Property Value

Molecular Formula CsH7FINO

Molecular Weight 278.97 g/mol

CAS Number 866683-76-3[1]

Class Halogenated Benzamide

Part I: High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the first crucial step. Its primary purpose is to provide an exact
mass measurement of the molecular ion, which allows for the unambiguous determination of
the elemental formula. Unlike low-resolution MS, HRMS can differentiate between ions with the
same nominal mass but different elemental compositions, providing a high degree of
confidence. For this molecule, we select Electrospray lonization (ESI) in positive mode, as the
amide nitrogen is readily protonated to form the [M+H]* ion.

Expected Data & Self-Validation: The calculated exact mass of the protonated molecule
[CsH7FINO + H]* is 280.0411. A measured mass within a narrow tolerance (typically <5 ppm)
of this value provides strong evidence for the proposed elemental formula. The distinctive
isotopic signature of iodine (27l is 100% abundant) simplifies the isotopic pattern, and its

absence would immediately invalidate the proposed structure.

lon Calculated Exact Mass (m/z)
[M+H]+ 280.0411
[M-CH3sNH]* 248.9207
[M-1]+ 152.0561

Experimental Protocol: HRMS

o Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or
acetonitrile containing 0.1% formic acid to facilitate protonation.
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e Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR)
equipped with an ESI source.

e Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a
flow rate of 5-10 pL/min.

o Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.
Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.[2]

» Data Analysis: Identify the peak corresponding to the [M+H]* ion and compare its measured
m/z to the calculated exact mass. Analyze the fragmentation pattern to further support the
structure.

Part II: Fourier-Transform Infrared (FTIR)
Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to
identify the functional groups present in the molecule. The principle lies in the absorption of
infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For
2-fluoro-5-iodo-N-methylbenzamide, FTIR is essential to confirm the presence of the
secondary amide group and the aromatic ring.

Expected Data & Self-Validation: The spectrum should display characteristic absorptions for the
N-H stretch, the amide | (C=0 stretch), and amide Il (N-H bend) bands. The presence of all
three is a strong indicator of a secondary amide. The absence of a broad -OH stretch would
rule out a carboxylic acid impurity from synthesis. Aromatic C-H and C=C stretches confirm the
benzene ring.
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Expected Wavenumber

Vibrational Mode Functional Group
(cm™)

N-H Stretch 3300 - 3500 Secondary Amide

Aromatic C-H Stretch 3000 - 3100 Aryl

Aliphatic C-H Stretch 2850 - 2960 N-Methyl

Amide | (C=0 Stretch) 1630 - 1680 Amide Carbonyl

Amide Il (N-H Bend) 1510 - 1570 Secondary Amide

Aromatic C=C Stretch 1450 - 1600 Aryl

C-F Stretch 1000 - 1400 Aryl-Fluoride

C-I Stretch 500 - 600 Aryl-lodide

Reference spectra for N-methylbenzamide can be found in the NIST Chemistry WebBook.[3][4]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

 Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or
germanium).

» Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

» Pressure Application: Apply pressure using the instrument's anvil to ensure good contact
between the sample and the crystal.

e Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at
a resolution of 4 cm~1,

o Data Processing: The acquired spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.
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Part lll: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Expertise & Causality: NMR is the most powerful technique for determining the precise
connectivity and chemical environment of atoms in solution. A combination of one-dimensional
(1H, 3C, °F) and two-dimensional (COSY, HSQC, HMBC) experiments is required for a
complete and validated assignment. The presence of fluorine introduces characteristic
couplings (J-couplings) to both *H and 13C nuclei, which are invaluable for confirming the
substitution pattern.[5]

Expected Data & Self-Validation: The *H NMR will show three distinct aromatic protons, an N-H
proton, and an N-methyl group. The splitting patterns, particularly the couplings to fluorine, will
be key to assigning their relative positions. The 13C NMR will show 10 distinct carbon signals,
with several showing splitting due to C-F coupling. 2D experiments serve as the ultimate
validation system: an HMBC correlation between the N-methyl protons and the carbonyl carbon
definitively links the side chain to the ring, while correlations from aromatic protons to the
carbonyl carbon confirm the benzamide core.
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Caption: Key expected HMBC correlations.

Predicted NMR Assignments (in CDCIsz, ~400 MHz)
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. Coupling
. Predicted o Lo
Nucleus Assighment Multiplicity Constants (J,
(ppm)
Hz)
1H N-H ~6.5-75 brs -
3JHH = 8.0, “JHF
H-6 ~8.0-8.2 dd
=5.0
3JHH = 8.0, 3JHF
H-4' ~7.6-7.8 dd
=2.0
3JHH = 8.0, 3JHF
H-3' ~7.0-7.2 t
=8.0
N-CHs ~3.0 d 3JHH =45
13C C=0 ~165 S -
C-5'(I) ~92 d 3JCF = 4.0
C-2' (F) ~160 d 1JCF = 250
C-6' ~138 d 3JCF=3.0
c-4 ~132 d 4JCF=8.0
C-3 ~115 d 2JCF=22.0
C-1 ~125 d 2JCF =15.0
N-CHs ~27 S -
1vF C-2'-F ~-110t0-120 m -

Experimental Protocol: NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., CDCIs or DMSO-ds) in @ 5 mm NMR tube.

e 1H NMR Acquisition: Acquire a standard 1D proton spectrum. Set spectral width to cover O-

12 ppm.
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e 13C NMR Acquisition: Acquire a proton-decoupled 3C spectrum. A sufficient number of scans
(e.g., 1024) may be needed for adequate signal-to-noise.

e 19F NMR Acquisition: Acquire a proton-coupled or decoupled *°F spectrum. A reference
standard like CFCls is used to set the O ppm mark.

e 2D NMR Acquisition:

o COSY: Use standard parameters to acquire a gradient-selected COSY experiment to
establish *H-1H correlations.

o HSQC: Acquire a gradient-selected HSQC experiment optimized for 1JCH = 145 Hz to
correlate protons to their directly attached carbons.

o HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range couplings
("JCH = 8 Hz) to establish multi-bond correlations.

Part IV: Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS, IR, and NMR provides overwhelming
evidence for the proposed structure, only single-crystal X-ray crystallography can provide an
unambiguous, three-dimensional map of atomic positions in the solid state.[6][7] It is
considered the "gold standard” for structure determination.[8][9] This technique is essential not
only for ultimate confirmation but also for understanding intermolecular interactions, such as
hydrogen bonding and halogen bonding, which dictate the crystal packing and can influence

physical properties.

Expected Data & Self-Validation: A successful analysis yields a 3D model of the molecule with
precise bond lengths, bond angles, and torsion angles. The resulting structural file (e.g., a CIF
file) is a self-validating system; metrics like the R-factor indicate the quality of the fit between
the experimental diffraction data and the final structural model. The connectivity derived from
the X-ray structure must match the connectivity determined by NMR.
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Caption: Workflow for single-crystal X-ray crystallography.
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Experimental Protocol: X-ray Crystallography

o Crystal Growth (Rate-Limiting Step): The primary challenge is growing a single crystal of
suitable size and quality (typically > 0.1 mm in all dimensions).[10]

o Method: Slow evaporation is the most common technique for small molecules. Dissolve
the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture with a non-
solvent like hexane) to near saturation in a loosely covered vial.

o Conditions: Allow the solvent to evaporate slowly and undisturbed over several days or
weeks at a constant temperature.

o Crystal Mounting and Data Collection:

o Carefully select a well-formed, defect-free crystal under a microscope and mount it on a
goniometer head.

o Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion and
radiation damage.

o Collect diffraction data using a modern diffractometer equipped with a Mo or Cu X-ray

source.
e Structure Solution and Refinement:
o Process the raw diffraction data to obtain a set of reflection intensities.

o Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate
an initial electron density map.

o Build a molecular model into the electron density map and refine the atomic positions,
occupancies, and displacement parameters until the calculated diffraction pattern
converges with the experimental data.

Conclusion: A Unified Structural Proof

The structure of 2-fluoro-5-iodo-N-methylbenzamide is definitively confirmed through the
systematic and orthogonal application of modern analytical techniques. High-resolution mass
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spectrometry establishes the correct elemental formula. Infrared spectroscopy confirms the
presence of the key secondary amide and aromatic functional groups. A comprehensive suite
of 1D and 2D NMR experiments elucidates the complete atomic connectivity and chemical
environment in solution, with *H-*°F and 13C-1°F coupling patterns providing incontrovertible
proof of the substitution pattern. Finally, single-crystal X-ray crystallography provides the
ultimate, high-resolution three-dimensional structure, validating the conclusions drawn from
spectroscopic methods and revealing details of the solid-state packing arrangement. This
integrated approach ensures the highest level of scientific integrity and provides a trustworthy
structural foundation for any future research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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